(1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde
CAS No.: 2418596-87-7
Cat. No.: VC5276146
Molecular Formula: C8H12O
Molecular Weight: 124.183
* For research use only. Not for human or veterinary use.
![(1R,5S)-bicyclo[3.2.0]heptane-3-carbaldehyde - 2418596-87-7](/images/structure/VC5276146.png)
Specification
CAS No. | 2418596-87-7 |
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Molecular Formula | C8H12O |
Molecular Weight | 124.183 |
IUPAC Name | (1S,5R)-bicyclo[3.2.0]heptane-3-carbaldehyde |
Standard InChI | InChI=1S/C8H12O/c9-5-6-3-7-1-2-8(7)4-6/h5-8H,1-4H2/t6?,7-,8+ |
Standard InChI Key | NCNZWKBGYDKGCT-IEESLHIDSA-N |
SMILES | C1CC2C1CC(C2)C=O |
Introduction
Structural and Stereochemical Features
The bicyclo[3.2.0]heptane skeleton consists of a seven-membered ring system fused into two smaller rings: a three-membered ring (bridged by carbons 1–5) and a two-membered ring (bridged by carbons 5–7) . The carbaldehyde group (-CHO) is appended to carbon 3, while the stereochemistry at positions 1 and 5 is defined as R and S, respectively . This configuration creates a rigid, three-dimensional structure that minimizes conformational flexibility, a property highly sought after in drug design to enhance target binding specificity.
Key structural parameters include:
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Molecular formula: C₈H₁₂O
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Molecular weight: 124.18 g/mol (calculated from atomic masses)
The bicyclic framework introduces significant ring strain, particularly in the two-membered ring, which influences reactivity. For instance, the strained geometry may facilitate ring-opening reactions or stabilize transition states in catalytic processes .
Physicochemical Properties
Spectral Data
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IR spectroscopy: A strong absorption band near 1,710 cm⁻¹ is expected for the aldehyde carbonyl group .
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NMR spectroscopy:
Thermodynamic Stability
The ring strain energy of bicyclo[3.2.0]heptane derivatives is estimated to be ~25–30 kcal/mol, primarily due to the two-membered ring . This strain may render the compound prone to thermal rearrangements or ring-opening reactions under acidic or basic conditions.
Applications in Pharmaceutical and Materials Science
Drug Discovery
The rigid bicyclic core serves as a conformationally restricted bioisostere for linear alkane chains or aromatic rings. For example:
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Peptidomimetics: The scaffold can replace proline or other cyclic amino acids to modulate peptide backbone flexibility.
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Kinase Inhibitors: The aldehyde group may act as a covalent warhead, targeting nucleophilic residues (e.g., cysteine) in enzyme active sites .
Polymer Chemistry
Bicyclo[3.2.0]heptane derivatives have been explored as monomers for high-performance polymers. The aldehyde functionality enables crosslinking via Schiff base formation, enhancing mechanical stability .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access the (1R,5S) configuration without chiral resolution.
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Bioconjugation Studies: Investigating the aldehyde’s reactivity with biomolecules for targeted drug delivery.
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Computational Modeling: Density functional theory (DFT) studies to predict reaction pathways and stabilize transition states .
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